molecular formula C18H18N2 B1628958 2-(1-Benzhydrylazetidin-2-YL)acetonitrile CAS No. 92992-32-0

2-(1-Benzhydrylazetidin-2-YL)acetonitrile

Cat. No.: B1628958
CAS No.: 92992-32-0
M. Wt: 262.3 g/mol
InChI Key: RJJKESKUBWKDAG-UHFFFAOYSA-N
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Description

2-(1-Benzhydrylazetidin-2-YL)acetonitrile is a chemical compound with the molecular formula C18H18N2. It is also known by its synonym, 1-(Diphenylmethyl)-2-azetidineacetonitrile . This compound is of interest due to its unique structure, which includes an azetidine ring and a benzhydryl group, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzhydrylazetidin-2-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl amines. Substitution reactions can result in a variety of substituted azetidines .

Scientific Research Applications

2-(1-Benzhydrylazetidin-2-YL)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzhydrylazetidin-2-YL)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group can enhance binding affinity to these targets, while the azetidine ring can modulate the compound’s reactivity and stability. These interactions can lead to various biological effects, including enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzhydrylazetidin-2-YL)acetonitrile is unique due to its combination of a benzhydryl group and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(1-benzhydrylazetidin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c19-13-11-17-12-14-20(17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJKESKUBWKDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CC#N)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603860
Record name [1-(Diphenylmethyl)azetidin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92992-32-0
Record name [1-(Diphenylmethyl)azetidin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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